3-Hydroxy-5-(naphthalen-2-yl)benzoic acid
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Overview
Description
3-Hydroxy-5-(naphthalen-2-yl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a benzoic acid core substituted with a hydroxy group at the third position and a naphthalen-2-yl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. For this compound, the reaction typically involves the coupling of 3-hydroxy-5-bromobenzoic acid with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions, including temperature, solvent, and catalyst loading, to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 3-oxo-5-(naphthalen-2-yl)benzoic acid.
Reduction: Formation of 3-hydroxy-5-(naphthalen-2-yl)benzyl alcohol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-5-(naphthalen-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The naphthalen-2-yl group may enhance its binding affinity to hydrophobic pockets within proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-nitrobenzoic acid
- 4-Hydroxy-3-nitrobenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
- 3-Amino-4-hydroxybenzoic acid
- 3-Amino-5-methoxybenzoic acid
Uniqueness
3-Hydroxy-5-(naphthalen-2-yl)benzoic acid is unique due to the presence of both a hydroxy group and a naphthalen-2-yl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as enhanced hydrophobicity and potential for π-π stacking interactions, which can be advantageous in various applications .
Properties
IUPAC Name |
3-hydroxy-5-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAGJPNUTTVMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690418 |
Source
|
Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-62-1 |
Source
|
Record name | 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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